3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with a molecular formula of C7H8N4O. It is a derivative of pyrazolo[3,4-b]pyridine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential as a scaffold for drug design and its ability to interact with various biological targets.
Mechanism of Action
Target of Action
The primary targets of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine are cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial for cell cycle regulation .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDKs, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .
Biochemical Analysis
Biochemical Properties
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways within cells, leading to alterations in cellular functions . Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of various proteins, thereby modulating signaling cascades that control cell growth, differentiation, and apoptosis . Furthermore, this compound has been observed to affect the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity . Additionally, this compound can interact with nucleic acids, potentially disrupting processes such as transcription and replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of kinase activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of specific kinases involved in disease pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells . For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to alterations in the availability of nucleotides for DNA and RNA synthesis . This inhibition can affect cell proliferation and other processes dependent on nucleotide availability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, binding to transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can affect its intracellular distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus can enhance its interactions with nucleic acids, while distribution to the cytoplasm can facilitate its interactions with cytoplasmic enzymes . These localization patterns are essential for the compound’s biological effects and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic system. Another method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the amino and methoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-hydroxypyrazole: Another derivative of pyrazolo[3,4-b]pyridine with similar biological activities.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: A precursor in the synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, while the amino group allows for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWKPLSJQMSZSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.